molecular formula C10H21NO4 B2730045 H2N-PEG2-CH2COOtBu CAS No. 1122484-77-8

H2N-PEG2-CH2COOtBu

Cat. No.: B2730045
CAS No.: 1122484-77-8
M. Wt: 219.281
InChI Key: WFBRWOZVLSLRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H2N-PEG2-CH2COOtBu: , also known as tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, is an organic compound modified by a polyethylene glycol group (PEG). This compound is primarily used in the biomedical field as a modifier for biologically active substances. The PEG group enhances the water solubility and biostability of drugs or compounds, improving their in vivo distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to optimize the production efficiency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: H2N-PEG2-CH2COOtBu can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild bases.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products:

Mechanism of Action

H2N-PEG2-CH2COOtBu exerts its effects primarily through the PEG group, which enhances the solubility and stability of the modified molecules. The PEG group can increase the hydrophilicity of the compound, reducing aggregation and improving its distribution in biological systems. The amino group allows for further functionalization, enabling the compound to be used in various applications such as drug delivery and protein modification .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its tert-butyl ester group, which provides additional stability and protection during chemical reactions. This makes it particularly useful in applications where stability and controlled release are crucial .

Properties

IUPAC Name

tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBRWOZVLSLRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 mg (0.226 mmol) of 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid tert-butylester in 1 mL of dry DMF were treated with piperidine (89.5 μL; 0.862 mmol) at r.t. for 3 hours. The solvent was evaporated and the residue purified by chromatography on silica gel with a gradient cHex→EtOAc→EtOAc MeOH (1:1)+3% MeOH. Yield: 12 mg (24%) of the title compound. ESI MS: 220.08 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
89.5 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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